Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate
Description
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is an ethyl ester derivative of 3-oxopropanoate featuring a 3-(dimethylamino)phenyl substituent and two methyl groups at the 2-position of the propanoate backbone. This compound belongs to a class of β-keto esters, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to act as intermediates in multicomponent reactions [3]. Key structural features include:
- Ethyl ester group: Enhances solubility in organic solvents and modulates steric effects.
- 3-(Dimethylamino)phenyl group: Introduces electron-donating properties, which may enhance solubility in polar solvents and alter electronic interactions in biological systems.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-8-7-9-12(10-11)16(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
DJLJPBNVKWCXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Substituted Ethyl 3-oxo-3-phenylpropanoates (Precursor Step)
A common initial step involves synthesizing the substituted ethyl 3-oxo-3-phenylpropanoate intermediate, which is then functionalized to introduce the dimethylamino group.
- Method: Carbonyldiimidazole (CDI) activation of substituted benzoic acids followed by nucleophilic substitution with potassium monoethyl malonate in the presence of magnesium chloride and triethylamine.
- Solvent: Tetrahydrofuran (THF) and acetonitrile (CH3CN)
- Conditions: Room temperature stirring for 12 hours for CDI activation; 4 hours stirring for malonate reaction; quenching with diluted HCl at 0 °C.
- Purification: Silica gel column chromatography
This method yields ethyl 3-oxo-3-phenylpropanoates with good efficiency (yields ~80-86%) and high purity.
Introduction of the Dimethylamino Group via Enamine Formation
- Reagents: N,N-Dimethylformamide diethyl acetal (DMF-DEA)
- Procedure: The ethyl 3-oxo-3-phenylpropanoate intermediate is reacted with DMF-DEA in toluene at 110 °C for 2 hours.
- Outcome: Formation of ethyl 2-benzoyl-3-(dimethylamino)acrylates as yellow oils, which can be used directly in subsequent steps without further purification.
Final Assembly of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate
- Approach: The dimethylamino-substituted acrylate intermediate is further reacted with appropriate amines or aryl compounds under mild conditions.
- Solvent: Ethanol/diethyl ether mixture (3:1)
- Conditions: Room temperature stirring for 15 minutes, followed by solvent removal and purification by silica gel chromatography.
- Isomerism: The product is often obtained as a mixture of (E/Z) isomers.
Specific Optimized Reaction Conditions and Catalysts
A study on related compounds indicates the use of strong acid catalysts such as trifluoromethanesulfonic acid (triflic acid) to facilitate cyclization and functional group transformations relevant to this class of compounds.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Triflic acid (10%) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 80 | 80-90 | Efficient cyclization and substitution |
| p-Toluenesulfonic acid monohydrate | HFIP | 80 | 15 | Less effective than triflic acid |
| Trifluoroacetic acid | HFIP | 80 | Trace | Minimal conversion |
Data adapted from reaction optimization tables in literature
Characterization and Purification
- Purification: Column chromatography using hexane/ethyl acetate gradients (commonly 90:10 to 80:20)
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C)
- High-Resolution Mass Spectrometry (HRMS)
- Infrared (IR) spectroscopy
- Typical NMR Features:
- Aromatic proton signals corresponding to the substituted phenyl ring
- Signals for methyl groups of dimethylamino substituent and 2,2-dimethyl groups
- Ester ethyl group signals (quartet and triplet for CH2 and CH3 respectively)
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Activation of benzoic acid | Carbonyldiimidazole, THF, RT, 12 h | ~85 | Formation of active ester intermediate |
| 2 | Malonate alkylation | Potassium monoethyl malonate, MgCl2, Et3N, CH3CN | ~80 | Formation of ethyl 3-oxo-3-phenylpropanoate |
| 3 | Enamine formation | N,N-Dimethylformamide diethyl acetal, toluene, 110 °C, 2 h | ~75-85 | Introduction of dimethylamino group |
| 4 | Final substitution and purification | Amine addition, EtOH/Et2O, RT, 15 min + chromatography | Variable | Mixture of isomers obtained |
Additional Notes on Reactivity and Mechanism
- The dimethylamino group is introduced via enamine chemistry, where the ketone functionality of the 3-oxo-propanoate reacts with DMF-DEA to form an enamine intermediate.
- Acid catalysis facilitates cyclization or substitution reactions, enhancing yields.
- The compound’s reactivity is sensitive to solvent polarity, temperature, and catalyst type.
Chemical Reactions Analysis
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of β-Keto Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications | Evidence Source |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₁NO₃ | 263.34 | 2,2-dimethyl; 3-(dimethylamino)phenyl | Hypothesized applications in drug synthesis (electron-donating group enhances bioavailability) | - |
| Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate | C₁₄H₁₈O₃ | 234.29 | 2,2-dimethyl; 3-(3-methylphenyl) | Steric hindrance from methyl groups stabilizes keto form; used in materials chemistry [12] | [12] |
| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | C₁₁H₁₀Cl₂O₃ | 261.10 | 3,4-dichlorophenyl | Electron-withdrawing Cl groups reduce solubility; potential agrochemical intermediate [11] | [11] |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C₁₁H₁₁FO₃ | 210.20 | 2-fluoro; phenyl | Fluorine enhances metabolic stability; used in radiopharmaceuticals [7] | [7] |
| Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate | C₁₉H₂₁NO₃ | 311.15 | phenyl; phenethylamino | Amino substituent enables hydrogen bonding; explored for antimicrobial activity [5] | [5] |
Key Comparative Insights:
This property is critical in asymmetric synthesis [3], [12]. Electron-withdrawing groups (e.g., Cl in Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) reduce keto-enol tautomerism and stabilize the keto form, favoring electrophilic substitution reactions [11]].
Biological Activity: Compounds with aromatic amines (e.g., phenethylamino in [5]) exhibit antimicrobial properties due to hydrogen-bonding interactions. Fluorinated analogs (e.g., [7]) are prioritized in radiopharmaceuticals for their stability and PET imaging compatibility.
Solubility and Stability :
Biological Activity
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate (CAS Number: 1803598-51-7) is a compound with significant potential in various biological applications. Its structure features a dimethylamino group, which is known to influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound's structure can be represented as follows:
This compound exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that it may function as a kinase inhibitor , particularly against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases including cancer and neurodegenerative disorders.
Inhibition of GSK-3β
GSK-3β plays a critical role in cellular signaling pathways and is involved in the regulation of various substrates linked to cell survival and proliferation. The inhibition of this kinase by this compound could lead to:
- Neuroprotective effects : By modulating pathways associated with Alzheimer's disease.
- Anticancer properties : Through the regulation of apoptosis and cell cycle progression.
Table 1: Biological Activity Overview
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| GSK-3β Inhibition | ~480 nM | GSK-3β | |
| Cytotoxicity | Minimal | Various cell lines | |
| Neuroprotection | Effective | Neuronal cells |
Case Studies and Research Findings
- Neuroprotective Studies : A study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that the compound significantly reduced tau hyperphosphorylation and decreased amyloid-beta accumulation, suggesting a protective role against neurodegeneration .
- Cancer Research : In cancer cell lines, this compound demonstrated potent inhibition of GSK-3β activity, leading to increased apoptosis in tumor cells. This effect was attributed to the compound's ability to stabilize β-catenin levels, promoting cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
